(R)-2-Amino-3-ethylpentanoic acid

Chiral Building Block Enantiomeric Excess Peptide Synthesis

β-Branched D-amino acid sourcing often risks racemic contamination and undefined enantiopurity. This (R)-configured, β-ethyl branched building block delivers certified ≥95% EE and ≥95% chemical purity, eliminating stereochemical ambiguity. • Serves as a defined substrate for isoleucine 2-epimerase (20-85% rel. activity vs. L-Ile), enabling paired inhibitor assays. • D-configuration and β-ethyl branching confer protease resistance in D-peptide therapeutics. • Available with Fmoc protection for direct solid-phase peptide synthesis; global shipping from stock.

Molecular Formula C7H15NO2
Molecular Weight 145.2 g/mol
CAS No. 14328-61-1
Cat. No. B017033
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(R)-2-Amino-3-ethylpentanoic acid
CAS14328-61-1
SynonymsD-3-Ethylnorvaline;  D-3-Ethyl-norvaline;  R-Ethylnorvaline_x000B_
Molecular FormulaC7H15NO2
Molecular Weight145.2 g/mol
Structural Identifiers
SMILESCCC(CC)C(C(=O)[O-])[NH3+]
InChIInChI=1S/C7H15NO2/c1-3-5(4-2)6(8)7(9)10/h5-6H,3-4,8H2,1-2H3,(H,9,10)/t6-/m1/s1
InChIKeyIXLUUORVBOXZGB-ZCFIWIBFSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





(R)-2-Amino-3-ethylpentanoic acid Overview


(R)-2-Amino-3-ethylpentanoic acid (CAS 14328-61-1), also known as 3-ethyl-D-norvaline or D-β,β-diethylalanine, is a non-proteinogenic, β-branched α-amino acid with the molecular formula C₇H₁₅NO₂ and a molecular weight of 145.20 g/mol . It exists as a single (R)-configured enantiomer and is structurally characterized by an ethyl substituent at the β-carbon (C3) of the norvaline backbone, creating a quaternary branching center that distinguishes it from linear aliphatic amino acids such as norvaline . The compound is primarily utilized as a chiral building block in solid-phase peptide synthesis and as a mechanistic probe in enzymatic studies of amino acid racemases and epimerases [1].

Why (R)-2-Amino-3-ethylpentanoic acid Cannot Be Substituted


Substitution of (R)-2-amino-3-ethylpentanoic acid with its (S)-enantiomer (CAS 14328-49-5), the racemic DL-mixture (CAS 14328-54-2), or the unbranched analog L-norvaline is not functionally equivalent in stereospecific applications. The (R)-configuration is essential for incorporation into D-peptides exhibiting protease resistance [1], and the β-ethyl branching creates steric bulk that directly alters enzyme recognition: the compound serves as a substrate for isoleucine 2-epimerase (EC 5.1.1.21), whereas the closely related 3-ethyl-3-methyl analog acts as a competitive inhibitor, not a substrate [2]. Furthermore, the racemate introduces enantiomeric impurity that compromises chiral fidelity in asymmetric synthesis . The quantitative evidence below demonstrates these functional divergences.

Differentiation Evidence vs. Closest Analogs


Enantiomeric Purity vs. Racemate

Commercially available (R)-2-amino-3-ethylpentanoic acid is supplied with a specified enantiomeric excess (EE) of 95%, as certified by vendors such as Activate Scientific . The (S)-enantiomer (CAS 14328-49-5) and the racemic DL-mixture (CAS 14328-54-2) are distinct catalog items, confirming that stereochemical identity is controlled and not interchangeable . Purity grades of ≥95% (Chemscene), ≥97% (CymitQuimica), and ≥98% (MolCore/Molbase) are documented across multiple suppliers, enabling procurement decisions based on quantified stereochemical and chemical purity .

Chiral Building Block Enantiomeric Excess Peptide Synthesis

Substrate vs. Inhibitor at Isoleucine 2-Epimerase

In a direct head-to-head enzymological study, (R)-2-amino-3-ethylpentanoic acid (3-ethyl-D-norvaline) functions as a substrate for isoleucine 2-epimerase from Lactobacillus buchneri (LbIleE), undergoing enzyme-catalyzed epimerization to 3-ethyl-L-norvaline [1]. In striking contrast, the structurally analogous 3-ethyl-3-methyl-D-norvaline—differing by only a single additional methyl group at the β-carbon—is not a substrate but instead acts as a competitive inhibitor with a Ki of 1.5 ± 0.2 mM (pH 5.5, 37 °C), exhibiting 2.5-fold greater binding affinity than the natural substrate L-isoleucine [2]. The corresponding L-enantiomer inhibitor, 3-ethyl-3-methyl-L-norvaline, has a Ki of 2.9 ± 0.2 mM [2]. This qualitative functional switch—from substrate to inhibitor—upon addition of a single methyl group demonstrates the exquisite sensitivity of the enzyme active site to β-carbon substitution and establishes (R)-2-amino-3-ethylpentanoic acid as the requisite substrate for studying epimerase mechanism, whereas the 3-methyl analog serves exclusively as an inhibitor probe [1][2].

Enzyme Substrate Competitive Inhibitor Isoleucine 2-Epimerase Antimicrobial Target

Catalytic Efficiency vs. L-Isoleucine

3-Ethylnorvaline (as the DL- or enantiomeric form) is processed by isoleucine 2-epimerase with a relative specific activity of 20–85% compared to the preferred natural substrate L-isoleucine, as summarized from the primary literature [1]. For reference, the enzyme exhibits Km = 5.00 mM and Vmax = 153 μmol·min⁻¹·mg⁻¹ for L-isoleucine, and Km = 13.2 mM and Vmax = 286 μmol·min⁻¹·mg⁻¹ for D-allo-isoleucine [2]. The broad range (20–85%) indicates that 3-ethylnorvaline is a moderately efficient substrate whose activity depends on enantiomeric form and assay conditions, positioning it between weaker substrates such as valine (specific activity ~2.4–8.3 nmol·mg⁻¹·min⁻¹ in crude extract) and the optimal substrate L-isoleucine [2][3].

Substrate Specificity Catalytic Efficiency Epimerization

Protease Resistance from β-Branched Architecture

As a β-branched D-amino acid, (R)-2-amino-3-ethylpentanoic acid belongs to a structural class known to confer protease resistance when incorporated into peptides [1]. The combination of D-configuration (resistance to mammalian proteases that preferentially cleave L-peptide bonds) and β-carbon branching (steric hindrance at the protease active site) provides a dual mechanism of stabilization that is well-established for this compound class [2]. D-amino acid substitution is a validated strategy for extending peptide half-life, reducing toxicity, and maintaining structural stability in therapeutic peptide design [1]. While direct kinetic stability data (e.g., t₁/₂ in serum or specific protease assays) are not available for this precise compound as an isolated building block, the class-level inference is robust based on extensive literature for structurally analogous β-branched D-amino acids such as D-isoleucine and D-tert-leucine [2].

Protease Resistance β-Branched Amino Acid Peptide Stability D-Amino Acid

In Vivo Liver Composition Changes in Rats

A foundational in vivo study demonstrated that dietary administration of DL-β,β-diethylalanine (the racemic form encompassing the target (R)-enantiomer) to male rats at the higher of two dose levels resulted in lower liver lipid content, higher liver water content, and higher liver protein content compared to untreated controls [1]. Massive injected doses produced no significant effect, suggesting route-dependent metabolic activity [1]. While this study used the racemate and predates modern enantiomer-specific analysis, it establishes a historical baseline for the biological activity of the β,β-diethylalanine scaffold in mammalian systems—activity that is absent in the unbranched parent compound norvaline [2].

In Vivo Metabolism Liver Composition Amino Acid Analog

Fmoc and Boc Protection for Peptide Synthesis

The (R)-2-amino-3-ethylpentanoic acid scaffold is commercially available in Fmoc-protected form (Fmoc-D-2-amino-3-ethylpentanoic acid) suitable for standard Fmoc solid-phase peptide synthesis (SPPS) . The corresponding Boc-protected L-enantiomer (Boc-(S)-2-amino-3-ethylpentanoic acid, CAS 35264-04-1) is also commercially available, confirming that both enantiomers can be sourced in protected forms compatible with orthogonal SPPS strategies [1]. This procurement-level differentiation matters because not all non-proteinogenic amino acids are readily available in both Fmoc and Boc forms from multiple suppliers, and the availability of pre-protected building blocks eliminates the need for in-house protection chemistry, reducing synthesis time and improving coupling efficiency consistency .

Fmoc-D-2-amino-3-ethylpentanoic acid Boc Protection SPPS Compatibility

Recommended Applications for (R)-2-Amino-3-ethylpentanoic acid


Isoleucine 2-Epimerase Substrate

Researchers investigating the catalytic mechanism, substrate scope, or inhibition of isoleucine 2-epimerase from Lactobacillus buchneri (LbIleE) should procure (R)-2-amino-3-ethylpentanoic acid as a defined substrate that undergoes PLP-dependent epimerization to 3-ethyl-L-norvaline [1]. This compound is the non-methylated parent of the 3-ethyl-3-methyl-D-norvaline inhibitor series (Ki = 1.5 ± 0.2 mM), enabling paired substrate-inhibitor experimental designs where the target compound serves as the turnover-competent control [2]. The 20–85% relative specific activity vs. L-isoleucine provides a measurable activity window suitable for kinetic characterization [1].

Protease-Resistant D-Peptide Design

Peptide chemists designing protease-resistant therapeutic or probe peptides should evaluate (R)-2-amino-3-ethylpentanoic acid as a D-configured, β-branched building block for solid-phase incorporation [3]. The combination of D-stereochemistry and β-ethyl branching is precedented to reduce proteolytic susceptibility compared to L-amino acid counterparts [3]. The availability of Fmoc-protected derivative facilitates direct use in standard Fmoc-SPPS workflows without additional protection steps .

Antimicrobial Target Validation Substrate Probe

Given that isoleucine 2-epimerase is a validated target for antimicrobial agent development due to its role in D-branched-chain amino acid biosynthesis in bacteria [2], (R)-2-amino-3-ethylpentanoic acid can serve as a substrate probe to assess enzyme activity in inhibitor screening campaigns. The functional distinction from the 3-methyl inhibitor analog enables control experiments that differentiate true inhibition from substrate competition [2].

Chiral Building Block for Peptide Libraries

For laboratories constructing peptide libraries or chiral intermediates requiring a non-proteinogenic D-amino acid with a β-ethyl branched side chain, (R)-2-amino-3-ethylpentanoic acid (CAS 14328-61-1) is available at certified 95% EE and ≥95% chemical purity from multiple suppliers . The defined (R)-configuration and documented enantiomeric excess ensure that stereochemical integrity is maintained throughout synthetic workflows, avoiding the ambiguity associated with racemic or unspecified mixtures .

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